Etoxazole-d5
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Overview
Description
Etoxazole-d5 is a stable isotope-labeled compound, specifically a deuterium-labeled analog of etoxazole. Etoxazole is an acaricide, primarily used to control mite infestations in various crops. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etoxazole-d5 involves the incorporation of deuterium atoms into the etoxazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of a deuterated precursor, followed by its conversion into this compound through a series of steps involving various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Etoxazole-d5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield simpler hydrocarbon compounds .
Scientific Research Applications
Etoxazole-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and acaricides, as well as in quality control processes .
Mechanism of Action
Etoxazole-d5 exerts its effects by inhibiting chitin biosynthesis in mites. This inhibition disrupts the moulting process, preventing the mites from developing properly and ultimately leading to their death. The molecular targets involved in this process include enzymes responsible for chitin synthesis, which are crucial for the structural integrity of the mites’ exoskeleton .
Comparison with Similar Compounds
Etoxazole-d5 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for more precise tracking in scientific studies. Similar compounds include:
Phenmedipham: A carbamate herbicide.
Hexaflumuron: A chitin synthesis inhibitor.
Chlorfluazuron: Another chitin synthesis inhibitor
These compounds share some functional similarities with this compound but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C21H23F2NO2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3/i1D3,5D2 |
InChI Key |
IXSZQYVWNJNRAL-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.